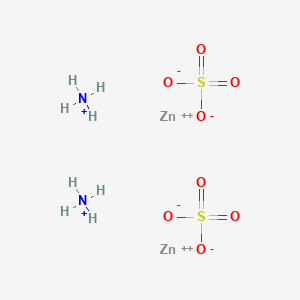

Diammonium zinc disulphate

Description

Diammonium zinc disulphate (CAS 7783-24-6), also known as ammonium zinc sulfate hexahydrate, is a chemical compound with the molecular formula (NH₄)₂Zn(SO₄)₂·6H₂O (simplified as H₈N₂O₈S₂Zn·6H₂O) . It is a white crystalline solid and is structurally characterized by two ammonium ions, two sulfate groups, and a zinc ion in a hexahydrate configuration. Its primary applications include use in analytical chemistry as a reagent, particularly in gravimetric analysis for zinc estimation , and as a component in specialized industrial processes. The compound is listed in the NIOSH Manual of Analytical Methods (NMAM) as an interferent in zinc oxide fume/dust analysis, necessitating careful peak resolution during spectroscopic measurements .

Properties

CAS No. |

13814-87-4 |

|---|---|

Molecular Formula |

H8N2O8S2Zn |

Molecular Weight |

293.6 g/mol |

IUPAC Name |

diazanium;zinc;disulfate |

InChI |

InChI=1S/2H3N.2H2O4S.Zn/c;;2*1-5(2,3)4;/h2*1H3;2*(H2,1,2,3,4);/q;;;;+2/p-2 |

InChI Key |

CHORECZHRAUKSW-UHFFFAOYSA-L |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2].[Zn+2] |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |

Other CAS No. |

13814-87-4 |

Related CAS |

7783-24-6 (hexahydrate) |

Synonyms |

zinc ammonium sulfate zinc ammonium sulfate, hexahydrate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium zinc disulphate can be synthesized through a simple precipitation method. One common approach involves reacting zinc sulphate with ammonium sulphate in the presence of an acid, such as hydrochloric acid. The reaction typically occurs at room temperature, and the resulting precipitate is filtered and washed to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale precipitation processes. The reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous reactors and automated filtration systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

Diammonium zinc disulphate participates in substitution reactions where ammonium ions are replaced by other cations. A study demonstrated its role in synthesizing zinc–ammonium phosphate (ZnNH₄PO₄) through a two-step process:

-

Reaction with diammonium phosphate:

-

Neutralization with ammonia to achieve optimal pH (6–7) for precipitation .

Key Parameters for Substitution:

pH-Dependent Behavior

The compound’s reactivity is highly pH-sensitive. Experimental data shows:

-

Below pH 3.96: Limited ion exchange.

-

pH 3.96–7.95: Sharp increase in substitution efficiency due to ammonium dissociation.

Figure 1: pH vs. Zinc Separation Degree

| pH Range | Separation Efficiency (α) |

|---|---|

| 3–4 | 54.42% |

| 6–7 | 98% |

| >8 | Declines due to NH₃ loss |

Redox Activity in Battery Systems

Although not directly studied, zinc ammonium complexes like Zn₄SO₄·(OH)₆·xH₂O (ZSH) exhibit reversible redox behavior in Zn-Mn batteries. This suggests potential electrochemical applications for this compound in energy storage, involving:

Biological and Environmental Interactions

-

Antibacterial Action: Zinc ions disrupt bacterial membranes and inhibit enzymes like DNA polymerase .

-

Environmental Fate: In aqueous systems, it dissociates into NH₄⁺ and Zn²⁺, which can bioaccumulate or form complexes with organic matter .

Comparative Reactivity

| Compound | Primary Reactions | Key Differences |

|---|---|---|

| This compound | Substitution, decomposition | Dual NH₄⁺/SO₄²⁻ ligand system |

| Zinc sulfate (ZnSO₄) | Hydration/dehydration | Lacks ammonium coordination |

| Ammonium sulfate ((NH₄)₂SO₄) | Acid-base reactions | No zinc center |

Industrial and Agricultural Implications

Scientific Research Applications

Diammonium zinc disulphate has been extensively studied for its potential use in various scientific research applications, including:

Chemistry: It serves as a catalyst for the synthesis of organic compounds and as a reagent in analytical chemistry.

Biology: It is used in studies involving zinc metabolism and enzyme activity.

Mechanism of Action

The mechanism of action of diammonium zinc disulphate involves the release of zinc ions, which interact with various enzymes and proteins in cells. Zinc ions play a crucial role in numerous biological processes, including DNA replication, protein synthesis, and cell division. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

Diammonium Phosphate (DAP)

- Chemical Formula : (NH₄)₂HPO₄ .

- Applications :

- Key Differences :

- DAP contains phosphate anions, whereas diammonium zinc disulphate contains sulfate anions and zinc .

- DAP is widely used in agriculture (32% of fertilizer costs in trials ), while this compound has niche analytical roles.

- DAP exhibits alkaline properties (pH ~8) and high water solubility , whereas this compound’s solubility data is less documented but inferred to be moderate due to sulfate-zinc interactions .

Zinc Sulfate (ZnSO₄)

- Chemical Formula : ZnSO₄·7H₂O (common hydrate form).

- Applications :

- Key Differences :

- Zinc sulfate lacks ammonium ions, making it simpler in structure.

- It is more cost-effective for bulk agricultural use compared to this compound, which is reserved for specialized applications .

- Zinc sulfate’s high solubility (~96 g/100 mL at 20°C) contrasts with this compound’s likely lower solubility due to ammonium-sulfate-zinc interactions .

Ammonium Sulfate ((NH₄)₂SO₄)

Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

- Applications :

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Primary Applications | Solubility (Water) | Key Chemical Features |

|---|---|---|---|---|

| This compound | (NH₄)₂Zn(SO₄)₂·6H₂O | Analytical chemistry, industrial reagents | Moderate (inferred) | Zinc-sulfate-ammonium complex |

| Diammonium Phosphate (DAP) | (NH₄)₂HPO₄ | Fertilizers, flame retardants, yeast nutrient | 57.5 g/100 mL (20°C) | Phosphate, alkaline pH |

| Zinc Sulfate | ZnSO₄·7H₂O | Agriculture, microbial studies | 96 g/100 mL (20°C) | High zinc content |

| Ammonium Sulfate | (NH₄)₂SO₄ | Fertilizers, biochemistry | 76 g/100 mL (20°C) | High nitrogen content |

| Diammonium Hydrogen Phosphate | (NH₄)₂HPO₄ | Flameproofing, microbial media | 57.5 g/100 mL (20°C) | Phosphate, flame retardant |

Research Findings and Industrial Relevance

- Analytical Chemistry : this compound’s role in gravimetric zinc estimation highlights its precision in metal analysis, distinguishing it from bulk-use salts like DAP or ammonium sulfate .

- Agricultural vs. Specialized Use : While zinc sulfate and DAP dominate agriculture, this compound’s higher complexity limits its use to niche sectors, such as reagent-grade applications .

- Safety and Handling : Unlike DAP, which is GRAS (Generally Recognized As Safe) for food and agriculture , this compound requires stringent handling due to its interference in industrial hygiene analyses .

Q & A

Q. What are the standard methodologies for synthesizing diammonium zinc disulphate with high purity?

Synthesis typically involves reacting stoichiometric amounts of zinc sulfate with ammonium sulfate in aqueous solutions, followed by crystallization under controlled pH and temperature. Gravimetric methods, such as precipitation with diammonium hydrogen phosphate, can isolate zinc ions for purity validation . Characterization via X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) ensures structural integrity and hydration state determination .

Q. How can this compound be distinguished from other zinc-ammonium complexes in analytical chemistry?

Analytical techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) are used to quantify zinc content. To avoid interferences from similar complexes (e.g., diamminedichlorozinc), analysts should employ alternative analyte peaks or chromatographic separation methods. NIOSH Method 7502 recommends resolving interferences using matrix-matched calibration standards .

Q. What role does this compound play in nutrient delivery systems for plant growth studies?

In agricultural research, it serves as a zinc source in micronutrient formulations. Experimental designs often integrate it with macronutrients (N, P, K) in randomized block designs to assess synergistic effects. For example, zinc sulfate heptahydrate (21% Zn) is commonly used in soil amendments, with nutrient efficiency evaluated via root morphology and biomass yield metrics .

Advanced Research Questions

Q. How can researchers optimize the controlled-release kinetics of this compound in soil systems?

Advanced formulations, such as polymer-coated granules or nanocomposites, can modulate zinc release. A 3-year field study on controlled-release diammonium phosphate (CDAP) demonstrated that combining nutrient coatings with bioenhancers (e.g., Paecilomyces variotii extracts) increased phosphorus use efficiency by 45%, a framework adaptable for zinc disulphate . Kinetic modeling using first-order or Higuchi equations can predict release profiles under varying soil pH and moisture conditions.

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from variations in hydration states or impurities. Researchers should replicate synthesis protocols rigorously and validate results using differential scanning calorimetry (DSC) to assess hydration stability. Cross-referencing solubility curves with thermodynamic databases (e.g., IUPAC-NIST) and controlling ionic strength during experiments can minimize inconsistencies .

Q. How does this compound interact with soil microbiota, and what methodological approaches quantify these interactions?

Metagenomic sequencing (16S rRNA) and enzyme activity assays (e.g., dehydrogenase, phosphatase) can track microbial community shifts. A split-plot design study on organic-inorganic fertilizer blends revealed that zinc supplementation at 25 kg/ha increased Azospirillum activity, enhancing nitrogen fixation in maize rhizospheres .

Q. What environmental risk assessment frameworks apply to this compound?

Following EU REACH criteria, its persistence, bioaccumulation, and toxicity (PBT) are evaluated. While inorganic salts like diammonium peroxodisulphate dissociate into environmentally ubiquitous ions, chronic aquatic toxicity thresholds (>0.1 mg/L) must be validated via Daphnia magna or algal growth inhibition tests. Bioavailability studies using sequential extraction (BCR method) assess zinc mobility in soil-plant systems .

Data Analysis and Experimental Design

Q. What statistical models are appropriate for analyzing the dose-response effects of this compound in crop trials?

Multivariate ANOVA and Tukey’s HSD post-hoc tests are standard for split-plot designs. For non-linear responses, logistic growth models or mixed-effects regression account for spatial variability. A study on sesame growth attributes used factorial ANOVA to isolate zinc’s contribution to yield under integrated nutrient management .

Q. How can researchers mitigate interference from iron and manganese oxides in spectroscopic analysis of zinc disulphate?

Chelating agents like EDTA or masking agents (e.g., potassium cyanide) suppress interference in AAS. For ICP-MS, collision/reaction cell technology (e.g., He gas) reduces polyatomic overlaps. Method validation via spike recovery tests (85–115% acceptable range) ensures accuracy in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.